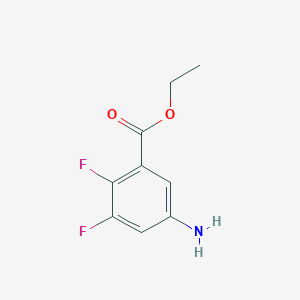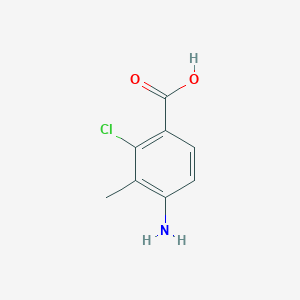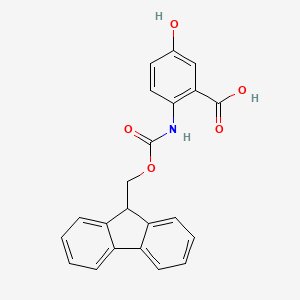![molecular formula C21H23NO4 B3232609 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid CAS No. 1343146-15-5](/img/structure/B3232609.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid
Übersicht
Beschreibung
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon . It contains a fluorene moiety with a methoxy carbonyl group attached to the 9-position . The fluorene moiety is further linked to a 2-methylpentanoic acid unit via an amide bond .
Synthesis Analysis
The synthesis of this compound might involve the reaction of 2-methylpentanoic acid with a fluorene derivative that has a methoxy carbonyl group at the 9-position . The exact synthetic route could vary depending on the starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound includes a fluorene ring system, a methoxy carbonyl group, an amide linkage, and a 2-methylpentanoic acid moiety . The exact three-dimensional structure would depend on the stereochemistry at the chiral centers .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present . The amide bond could participate in hydrolysis or condensation reactions . The methoxy carbonyl group could undergo reactions typical of esters .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Its molecular weight is 353.41 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid, also known as 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid:
Peptide Synthesis
This compound is widely used as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group during the synthesis process, preventing unwanted side reactions. This allows for the stepwise construction of peptides, which are essential for studying protein structure and function .
Drug Development
In drug development, this compound is utilized to create peptide-based drugs. The Fmoc group helps in the synthesis of peptides that can act as therapeutic agents, targeting specific proteins or pathways in diseases such as cancer, diabetes, and infectious diseases .
Bioconjugation
Bioconjugation involves linking biomolecules to other molecules, such as drugs or imaging agents. This compound is used in bioconjugation techniques to attach peptides to various molecules, enhancing their stability and functionality. This is particularly useful in developing targeted drug delivery systems and diagnostic tools .
Protein Engineering
In protein engineering, this compound aids in the synthesis of modified proteins with specific properties. By protecting amino groups during the synthesis process, researchers can introduce specific mutations or modifications to study protein function and interactions. This is crucial for understanding diseases and developing new therapies .
Material Science
This compound is also used in material science for the synthesis of peptide-based materials. These materials can have unique properties, such as self-assembly, biocompatibility, and responsiveness to environmental stimuli. Applications include tissue engineering, drug delivery, and the development of biosensors .
Analytical Chemistry
In analytical chemistry, this compound is employed in the synthesis of peptide standards and calibration materials. These standards are essential for the accurate quantification and identification of peptides in complex biological samples, aiding in proteomics and metabolomics research .
Immunology Research
This compound is used in immunology research to synthesize peptide antigens. These antigens are crucial for studying immune responses and developing vaccines. By using the Fmoc group, researchers can create specific peptide sequences that mimic parts of pathogens, helping to understand and combat infectious diseases .
Neuroscience
In neuroscience, this compound is utilized to synthesize peptides that can modulate neural activity. These peptides are used to study neurotransmitter systems, neural pathways, and brain function. This research is vital for understanding neurological disorders and developing new treatments .
Wirkmechanismus
Target of Action
It is a derivative of valine , an essential amino acid, which suggests that it may interact with biological systems in a similar manner to other amino acids or their derivatives.
Mode of Action
It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDVDOMASOCGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-2-[(furan-3-yl)methyl]propan-1-ol](/img/structure/B3232550.png)

![Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine](/img/structure/B3232558.png)
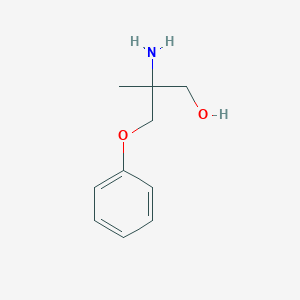
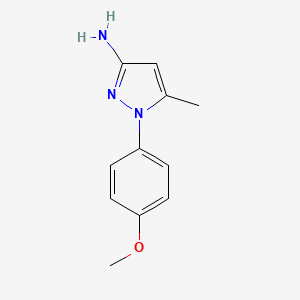


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,5-difluorobenzoic acid](/img/structure/B3232588.png)

